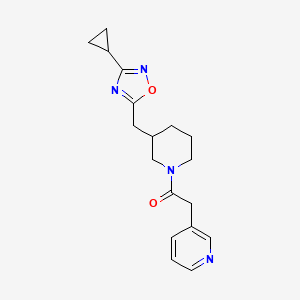
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex heterocyclic compound that incorporates both oxadiazole and piperidine moieties. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
Key Structural Features:
- Cyclopropyl Group: Enhances lipophilicity and may improve receptor binding.
- Oxadiazole Ring: Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Piperidine Moiety: Often associated with neuroactive compounds.
Biological Activity Overview
Research has indicated that compounds containing oxadiazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The mechanisms by which these compounds exert their effects include:
- Inhibition of Key Enzymes:
- Molecular Docking Studies:
Antimicrobial Activity
The oxadiazole ring is recognized for its antimicrobial properties. Compounds with this structure have demonstrated efficacy against various bacterial strains. The proposed mechanisms include:
- Disruption of Bacterial Cell Walls:
- Inhibition of Metabolic Pathways:
- Targeting specific metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications in drug development.
The biological activity of this compound can be attributed to several mechanisms:
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and piperidine moieties. For instance:
- Antibacterial and Antifungal Studies : Compounds similar to 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone have shown promising results against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The mechanisms are believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neurological Applications
The compound's structural features suggest potential applications in neurology:
- Muscarinic Receptor Modulation : Similar derivatives have been identified as selective muscarinic receptor agonists, which are crucial for developing treatments for cognitive disorders such as Alzheimer's disease. These compounds can modulate neurotransmitter systems involved in memory and learning .
Case Study 1: Antimicrobial Evaluation
A study conducted on various oxadiazole derivatives demonstrated that those containing piperidine exhibited enhanced antimicrobial activity compared to their non-piperidine counterparts. The evaluation utilized standard disc diffusion methods against clinical isolates, revealing that several derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 25 | Antibacterial |
| Compound B | 50 | Antifungal |
| Compound C | 10 | Broad-spectrum |
Case Study 2: Neurological Impact
In another investigation focusing on cognitive enhancement, derivatives similar to this compound were tested for their effects on memory in rodent models. Results indicated significant improvement in memory retention and cognitive function when administered at specific dosages .
特性
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(10-13-3-1-7-19-11-13)22-8-2-4-14(12-22)9-16-20-18(21-24-16)15-5-6-15/h1,3,7,11,14-15H,2,4-6,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGYHETUABSRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













